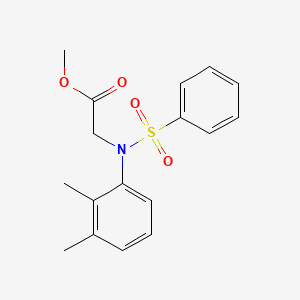

Methyl N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)glycinate

Description

Methyl N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)glycinate is a glycinate ester derivative featuring a phenylsulfonyl group and a 2,3-dimethylphenyl substituent on the nitrogen atom. This compound is structurally characterized by its sulfonamide linkage and ester functionality, making it a critical intermediate in pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs) . Its molecular formula is C₁₇H₁₉NO₄S, with a molecular weight of 333.40 g/mol, and it is typically produced at high purity levels (NLT 97%) under ISO-certified conditions .

Properties

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-2,3-dimethylanilino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-13-8-7-11-16(14(13)2)18(12-17(19)22-3)23(20,21)15-9-5-4-6-10-15/h4-11H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSIQFUHCSLBMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)glycinate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethylphenylamine, phenylsulfonyl chloride, and glycine methyl ester.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)glycinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

Therapeutic Applications

Methyl N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)glycinate has been identified as a potential inhibitor of Rho kinase (ROCK), which plays a critical role in various physiological processes. The inhibition of Rho kinase has significant implications for treating several diseases:

- Cardiovascular Diseases : ROCK inhibitors can help manage conditions such as hypertension and angina by promoting vasodilation and reducing vascular smooth muscle proliferation .

- Neurological Disorders : The compound may have applications in treating conditions like cerebral vasospasm and neuroinflammation due to its ability to modulate smooth muscle activity .

- Cancer Therapy : By inhibiting cell proliferation and migration, this compound could be beneficial in cancer treatment strategies .

- Urinary Incontinence : The compound's mechanism of action includes the suppression of bladder detrusor muscle contraction, suggesting its utility in managing urinary incontinence .

Chemical Properties and Mechanism of Action

The unique structure of this compound allows it to interact with various molecular targets:

- Chemical Structure : The presence of a phenylsulfonyl group enhances its ability to bind to specific enzymes or receptors, influencing their activity .

- Reactivity : The compound can undergo oxidation and reduction reactions, allowing for further functionalization that may enhance its therapeutic efficacy .

Beyond medicinal uses, this compound has potential applications in agriculture:

- Herbicidal Activity : Compounds with similar structures have shown effectiveness against various monocotyledon and dicotyledon weeds. They can inhibit plant growth selectively without damaging crop plants .

- Plant Growth Regulation : This compound may regulate plant metabolism, facilitating harvesting by inducing desiccation or stunted growth in unwanted vegetation .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds similar to this compound:

- A study demonstrated that sulfonamide derivatives exhibited significant inhibition of α-glucosidase and acetylcholinesterase, indicating potential for therapeutic use in diabetes management and neurodegenerative diseases .

- Research into Rho kinase inhibitors highlighted their role in treating inflammatory diseases and cancer, showcasing the broader implications of compounds like this compound in modern medicine .

Mechanism of Action

The mechanism of action of Methyl N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)glycinate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group may play a key role in binding to these targets, while the glycine moiety could influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate

- Molecular Formula: C₁₇H₁₉NO₄S

- Molecular Weight : 333.40 g/mol

- Key Differences: The 2,5-dimethylphenyl substituent alters steric and electronic effects compared to the 2,3-dimethyl isomer. This positional isomerism may influence reactivity in synthesis or binding interactions in biological systems.

Halogenated Derivatives

Methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate

- Molecular Formula: C₁₅H₁₃ClFNO₄S

- Molecular Weight : 357.78 g/mol

- Key Differences: The introduction of chlorine and fluorine atoms at the 3- and 4-positions of the phenyl ring increases electronegativity and polarizability. This enhances intermolecular interactions (e.g., halogen bonding) and may improve biological activity or alter metabolic stability compared to the non-halogenated target compound .

Sulfonyl Group Variants

Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate

- Molecular Formula: C₁₂H₁₄ClNO₄S

- Molecular Weight : 291.75 g/mol

- Key Differences : Replacement of the phenylsulfonyl group with a methylsulfonyl moiety reduces molecular weight and hydrophobicity. The smaller sulfonyl group may enhance solubility in polar solvents but diminish π-π stacking interactions critical for binding in certain applications .

Alanine-Based Pesticide Analogs

Metalaxyl (Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine)

- Molecular Formula: C₁₅H₂₁NO₄

- Molecular Weight : 279.33 g/mol (approximate)

- Key Differences : Metalaxyl substitutes glycine with alanine and incorporates a methoxyacetyl group, optimizing it for pesticidal activity. Unlike the target compound, it lacks a sulfonamide group, highlighting how core structural changes dictate functional specialization (e.g., antifungal vs. pharmaceutical use) .

Research Findings and Implications

Halogenation: Chlorine and fluorine in analogs like C₁₅H₁₃ClFNO₄S enhance dipole moments, making these derivatives more suitable for targets requiring strong electrostatic interactions .

Sulfonyl Group Impact: Phenylsulfonyl groups contribute to π-π stacking in API intermediates, whereas methylsulfonyl variants prioritize solubility, as seen in C₁₂H₁₄ClNO₄S .

Application Divergence : Glycinate esters like the target compound are tailored for pharmaceuticals, while alanine-based analogs (e.g., metalaxyl) are optimized for agrochemical efficacy .

Biological Activity

Methyl N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)glycinate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant research findings.

Synthesis Methodology:

The synthesis of this compound typically involves the following steps:

- Starting Materials: The reaction begins with 2,3-dimethylphenylamine, phenylsulfonyl chloride, and glycine methyl ester.

- Reaction Conditions: The reaction is conducted in the presence of a base like triethylamine to facilitate nucleophilic substitution. It is generally stirred at room temperature or slightly elevated temperatures.

- Purification: The crude product is purified using recrystallization or column chromatography to achieve high purity.

Chemical Structure:

The compound features a sulfonamide group, which is often associated with various biological activities such as antibacterial properties. Its molecular formula is , with a molecular weight of 350.39 g/mol.

The biological activity of this compound may involve interactions with specific enzymes or receptors in the body. The phenylsulfonyl group is believed to play a crucial role in binding to these targets, while the glycine moiety could influence the compound's overall bioactivity.

Antibacterial Activity

Preliminary studies suggest that compounds with sulfonamide functionality exhibit significant antibacterial properties by inhibiting bacterial growth through interference with folate synthesis pathways. This mechanism is similar to that of traditional sulfonamide antibiotics.

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. Compounds in this class have been shown to interact with enzymes involved in inflammatory pathways, potentially leading to therapeutic applications in conditions characterized by excessive inflammation.

Case Study 1: In Vitro Antibacterial Testing

A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, with an inhibition zone diameter comparable to established antibiotics.

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| Sulfamethoxazole | 18 | Staphylococcus aureus |

Table 1: Antibacterial activity comparison between this compound and sulfamethoxazole.

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation induced by lipopolysaccharides (LPS), this compound demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

| Treatment | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| This compound | 100 | 150 |

Table 2: Effects of this compound on inflammatory markers.

Q & A

Q. What are the standard synthetic routes for Methyl N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)glycinate, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process starting with glycine methyl ester, phenylsulfonyl chloride, and substituted aniline derivatives. Key steps include acylation and sulfonylation under anhydrous conditions (e.g., dichloromethane or acetonitrile with bases like triethylamine). Optimization can be achieved using response surface methodology (RSM) to refine parameters such as temperature, solvent ratios, and reaction time, improving yields up to 85% .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and backbone integrity. Mass spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹). High-performance liquid chromatography (HPLC) or column chromatography ensures purity (>95%) .

Q. What are the common challenges in purifying this glycinate derivative, and how can they be addressed?

Challenges include co-elution of byproducts and solubility issues. Gradient elution in column chromatography with silica gel and optimized solvent systems (e.g., hexane/ethyl acetate) improves separation. Recrystallization using ethanol or methanol enhances purity, while monitoring via thin-layer chromatography (TLC) ensures process control .

Q. How can researchers determine optimal storage conditions to maintain stability?

Stability is maintained by storing the compound in amber vials at −20°C under inert atmosphere (argon or nitrogen). Periodic analysis via HPLC detects degradation products, while moisture-sensitive samples require desiccants .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) be resolved during characterization?

Discrepancies may arise from dynamic effects or impurities. Cross-validation with X-ray crystallography (using SHELXL for refinement) provides definitive structural insights. Density Functional Theory (DFT) calculations predict NMR/IR spectra, aiding in peak assignment and identifying conformational isomers .

Q. What computational approaches predict the compound’s reactivity or biological interactions?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations model binding affinities to enzymes like cyclooxygenase. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., electron-donating dimethyl groups) with bioactivity, guiding rational design .

Q. What in vitro assays evaluate biological activity, and how should controls be designed?

Enzyme inhibition assays (e.g., COX-2 inhibition) use spectrophotometric monitoring of substrate conversion. Cell viability assays (MTT or resazurin) assess cytotoxicity. Controls include vehicle (DMSO <0.1%), positive controls (e.g., celecoxib for COX-2), and blank reactions to exclude solvent interference .

Q. How do substituents (e.g., dimethylphenyl) influence chemical reactivity?

The dimethylphenyl group’s electron-donating effects enhance nucleophilic aromatic substitution reactivity. Steric hindrance from ortho-methyl groups may slow sulfonylation kinetics, requiring elevated temperatures (80–100°C). Hammett plots quantify substituent effects on reaction rates .

Q. What strategies elucidate the crystal structure using X-ray diffraction?

Single-crystal X-ray diffraction with SHELXL refines structures, even for twinned crystals. Data collection at low temperature (100 K) minimizes thermal motion. Disorder in sulfonyl groups is resolved using PART instructions in SHELXTL .

Q. How can synthesis be scaled up from lab to pilot scale?

Continuous flow reactors improve mixing and heat transfer, reducing side reactions. Solvent recovery systems (e.g., distillation) enhance sustainability. Process Analytical Technology (PAT) monitors key parameters (pH, temperature) in real-time for quality control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.